molecular formula C60H49N B12294361 9-(4-Tert-butylphenyl)-3,6-ditrityl-9h-carbazole

9-(4-Tert-butylphenyl)-3,6-ditrityl-9h-carbazole

Cat. No.: B12294361
M. Wt: 784.0 g/mol
InChI Key: XUPHFLNNUVKICJ-UHFFFAOYSA-N
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Description

9-(4-Tert-butylphenyl)-3,6-ditrityl-9h-carbazole is a complex organic compound known for its unique structural properties and applications in various scientific fields. It is a derivative of carbazole, a heterocyclic aromatic compound, and features tert-butylphenyl and trityl groups, which contribute to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(4-Tert-butylphenyl)-3,6-ditrityl-9h-carbazole typically involves multiple steps, starting with the preparation of the carbazole core. The introduction of the tert-butylphenyl group is achieved through a Friedel-Crafts alkylation reaction, where tert-butylbenzene is reacted with carbazole in the presence of a Lewis acid catalyst such as aluminum chloride. The trityl groups are then introduced via a tritylation reaction, where trityl chloride is reacted with the intermediate product in the presence of a base like pyridine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as column chromatography and recrystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

9-(4-Tert-butylphenyl)-3,6-ditrityl-9h-carbazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.

    Substitution: Electrophilic substitution reactions are common, where the aromatic rings can be substituted with different groups using reagents like halogens or nitro compounds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

9-(4-Tert-butylphenyl)-3,6-ditrityl-9h-carbazole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It is used in the production of organic light-emitting diodes (OLEDs) and other electronic materials due to its excellent photophysical properties.

Mechanism of Action

The mechanism of action of 9-(4-Tert-butylphenyl)-3,6-ditrityl-9h-carbazole involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and the derivatives used.

Comparison with Similar Compounds

Similar Compounds

    4-tert-Butylphenol: A simpler compound with similar tert-butylphenyl groups but lacking the carbazole core.

    4,4’-Di-tert-butylbiphenyl: Contains two tert-butylphenyl groups but lacks the trityl and carbazole components.

    3-(4-tert-Butylphenyl)propanal: Features a tert-butylphenyl group but with different functional groups and structure.

Uniqueness

9-(4-Tert-butylphenyl)-3,6-ditrityl-9h-carbazole is unique due to its combination of tert-butylphenyl and trityl groups attached to a carbazole core. This unique structure imparts specific chemical and physical properties, making it valuable in various applications, particularly in materials science and organic electronics.

Properties

Molecular Formula

C60H49N

Molecular Weight

784.0 g/mol

IUPAC Name

9-(4-tert-butylphenyl)-3,6-ditritylcarbazole

InChI

InChI=1S/C60H49N/c1-58(2,3)44-34-38-53(39-35-44)61-56-40-36-51(59(45-22-10-4-11-23-45,46-24-12-5-13-25-46)47-26-14-6-15-27-47)42-54(56)55-43-52(37-41-57(55)61)60(48-28-16-7-17-29-48,49-30-18-8-19-31-49)50-32-20-9-21-33-50/h4-43H,1-3H3

InChI Key

XUPHFLNNUVKICJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)N2C3=C(C=C(C=C3)C(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)C7=C2C=CC(=C7)C(C8=CC=CC=C8)(C9=CC=CC=C9)C1=CC=CC=C1

Origin of Product

United States

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